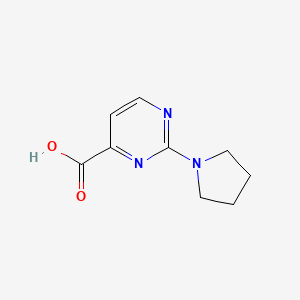

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

説明

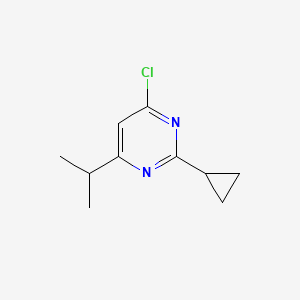

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered heterocyclic moiety . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

科学的研究の応用

Synthesis and Chemical Properties

- A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines involves reactions with N-(4,4-diethoxybutyl)pyrimidin-2-amine and (hetero)aromatic C-nucleophiles, confirmed by various spectroscopic methods (Smolobochkin et al., 2019).

- Synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine is achieved through a series of chemical reactions, showing versatility in modifying the pyrimidine structure (Kuznetsov & Chapyshev, 2007).

Biological Activity and Potential Applications

- Novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems have been synthesized, with their biological activity predicted using PASS prediction methods (Kharchenko et al., 2008).

- The synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines as analogues of 2′,3′-dideoxynucleotides, incorporating phosphonomethoxy group, suggests potential applications in nucleotide synthesis (Harnden et al., 1992).

- 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) is being explored as a building block for peptidomimetics, showcasing its role in the synthesis of peptide analogues (Bissyris et al., 2005).

Catalysis and Chemical Transformations

- 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification is used in chemical transformations, indicating its role as a catalyst in organic synthesis (Sano et al., 2006).

Antitumor Activities

- A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were synthesized as nonclassical antifolates, showing antiproliferative potencies against various tumor cell lines, indicating potential antitumor applications (Liu et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用機序

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Given the reported targets of its derivatives, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to exhibit antioxidative and antibacterial properties . They have also been described to have effects on the cell cycle .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemical environment.

特性

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCSGVWFNQPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)

![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)

![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)